4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide
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Overview
Description
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzamide core, which is substituted with an ethoxy group and a piperidinylphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves the coupling of an appropriately substituted benzamide with a piperidinylphenyl derivative. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-piperidin-1-ylphenylamine to yield the desired benzamide. The reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-ethoxybenzoic acid derivatives.
Reduction: 4-ethoxy-N-(4-piperidin-1-ylphenyl)amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-morpholin-1-ylphenyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the piperidinylphenyl moiety contributes to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-19-12-6-16(7-13-19)20(23)21-17-8-10-18(11-9-17)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSFZQBQIGKJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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